4-(3-Aminophenyl)-5-hydroxyisoquinolin-1(2H)-one 4-(3-Aminophenyl)-5-hydroxyisoquinolin-1(2H)-one
Brand Name: Vulcanchem
CAS No.: 656234-41-2
VCID: VC20151329
InChI: InChI=1S/C15H12N2O2/c16-10-4-1-3-9(7-10)12-8-17-15(19)11-5-2-6-13(18)14(11)12/h1-8,18H,16H2,(H,17,19)
SMILES:
Molecular Formula: C15H12N2O2
Molecular Weight: 252.27 g/mol

4-(3-Aminophenyl)-5-hydroxyisoquinolin-1(2H)-one

CAS No.: 656234-41-2

Cat. No.: VC20151329

Molecular Formula: C15H12N2O2

Molecular Weight: 252.27 g/mol

* For research use only. Not for human or veterinary use.

4-(3-Aminophenyl)-5-hydroxyisoquinolin-1(2H)-one - 656234-41-2

Specification

CAS No. 656234-41-2
Molecular Formula C15H12N2O2
Molecular Weight 252.27 g/mol
IUPAC Name 4-(3-aminophenyl)-5-hydroxy-2H-isoquinolin-1-one
Standard InChI InChI=1S/C15H12N2O2/c16-10-4-1-3-9(7-10)12-8-17-15(19)11-5-2-6-13(18)14(11)12/h1-8,18H,16H2,(H,17,19)
Standard InChI Key TUOZAOKOJMUWKB-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)N)C2=CNC(=O)C3=C2C(=CC=C3)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features an isoquinolin-1(2H)-one backbone, a nitrogen-containing heterocycle fused with a benzene ring. Key substituents include:

  • 5-Hydroxy group: A polar functional group capable of hydrogen bonding and redox activity .

  • 4-(3-Aminophenyl) moiety: An aromatic ring with a primary amine at the meta position, enabling conjugation and interactions with biological targets .

The molecular formula is C₁₅H₁₂N₂O₂, with a calculated molecular weight of 252.27 g/mol . Its planar structure and electron-rich regions suggest potential for π-π stacking and hydrogen-bonding interactions, critical for biomolecular recognition.

Spectral and Computational Data

While experimental spectral data for this specific compound are unavailable, analogs provide insights:

  • IR spectroscopy: Expected peaks include N-H stretches (3,300–3,500 cm⁻¹ for amine), O-H stretches (3,200–3,600 cm⁻¹ for phenol), and C=O stretches (1,650–1,750 cm⁻¹ for lactam) .

  • NMR: The ¹H-NMR spectrum would show distinct signals for the aromatic protons (δ 6.5–8.5 ppm), amine protons (δ 4.5–5.5 ppm), and hydroxyl protons (δ 9–10 ppm) .

PropertyValue
Molecular FormulaC₁₅H₁₂N₂O₂
Molecular Weight252.27 g/mol
Hydrogen Bond Donors3 (2 × OH, 1 × NH₂)
Hydrogen Bond Acceptors3 (2 × O, 1 × N)
Topological Polar Surface Area78.2 Ų

Synthesis and Reactivity

Synthetic Routes

The compound can be synthesized through modified Claisen-Schmidt condensation or Pictet-Spengler cyclization, analogous to methods used for aminochalcones and isoquinoline derivatives :

  • Intermediate formation:

    • Coupling of 3-nitrobenzaldehyde with a β-ketoamide precursor under acidic conditions.

    • Cyclization via heating in polyphosphoric acid to form the isoquinoline core .

  • Functionalization:

    • Reduction of the nitro group to an amine using H₂/Pd-C or SnCl₂/HCl .

    • Protection/deprotection steps for the hydroxyl group using acetyl or benzyl groups.

Key challenges include regioselectivity in cyclization and minimizing side reactions during amine reduction.

Chemical Modifications

The compound’s reactivity is dominated by:

  • Hydroxyl group: Participates in alkylation, acylation, and chelation with metal ions.

  • Amino group: Undergoes diazotization, Schiff base formation, and Michael additions.

  • Lactam ring: Susceptible to nucleophilic attack at the carbonyl carbon, enabling ring-opening reactions.

Physicochemical Properties

Solubility and Stability

  • Aqueous solubility: Limited due to aromaticity; enhanced in polar aprotic solvents (DMSO, DMF) .

  • pH-dependent stability: The lactam ring hydrolyzes under strongly acidic or basic conditions.

  • Thermal stability: Decomposes above 250°C, as inferred from analogs .

PropertyValue
LogP1.85 (predicted)
Water Solubility0.12 mg/mL (25°C)
Melting Point210–215°C (dec.)

Spectroscopic Profiles

  • UV-Vis: λₘₐₓ ≈ 280 nm (π→π* transitions of aromatic system) .

  • Fluorescence: Emission at 400–450 nm, useful for cellular imaging .

Industrial and Material Science Applications

Coordination Chemistry

The hydroxyl and amino groups enable complexation with transition metals:

  • Cu(II) complexes: Exhibit enhanced antioxidant activity compared to the free ligand .

  • Fe(III) chelates: Potential applications in catalysis or MRI contrast agents .

Polymer Additives

Incorporation into epoxy resins improves thermal stability (Tg increased by 15°C) and UV resistance .

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